molecular formula C16H17N3O7 B15094101 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose

Cat. No.: B15094101
M. Wt: 363.32 g/mol
InChI Key: NLRNMHPVJWQBIY-UHFFFAOYSA-N
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Description

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose: is a chemical compound with the molecular formula C16H17N3O7 and a molecular weight of 363.32 g/mol . This compound is a derivative of ribofuranose, a sugar molecule, and is characterized by the presence of acetyl, azido, and benzoyl groups. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose typically involves multiple steps One common method starts with the acetylation of ribofuranose to introduce acetyl groups at the 1 and 2 positionsFinally, the benzoyl group is added at the 5 position using a benzoylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include chloroform and acetic anhydride, and the reactions are typically carried out under controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Click Chemistry Reactions: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes.

    Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deprotected sugar.

Common Reagents and Conditions:

    Copper Catalysts: Used in CuAAC reactions.

    Acidic or Basic Conditions: Used for hydrolysis reactions.

    Solvents: Chloroform, acetic anhydride, and other organic solvents are commonly used

Major Products:

    Substitution Products: Depending on the substituent introduced.

    Cycloaddition Products: Triazole derivatives formed from CuAAC reactions.

    Deprotected Sugars: Formed from hydrolysis reactions

Scientific Research Applications

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose has several scientific research applications:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Employed in the study of nucleoside analogs and their interactions with biological systems.

    Medicine: Investigated for its potential antiviral properties against viruses such as HIV, HSV, and HCV.

    Industry: Utilized in the synthesis of various pharmaceuticals and biologically active compounds.

Mechanism of Action

The mechanism of action of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose involves its ability to participate in click chemistry reactions. The azido group can react with alkynes to form stable triazole rings, which are important in drug discovery and development. Additionally, as a nucleoside analog, it can inhibit DNA synthesis and induce apoptosis in cancer cells .

Comparison with Similar Compounds

    1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose: Similar structure with a methyl group on the benzoyl ring.

    1,2,3-Tri-O-acetyl-5-deoxy-D-ribose: Another acetylated ribose derivative.

    3-Azido-1,2-di-O-acetyl-5-O-(4-methylbenzoyl)-3-deoxy-beta-D-ribofuranose: A closely related compound with similar functional groups.

Uniqueness: 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose is unique due to its specific combination of acetyl, azido, and benzoyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry and its potential antiviral properties make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H17N3O7

Molecular Weight

363.32 g/mol

IUPAC Name

(4,5-diacetyloxy-3-azidooxolan-2-yl)methyl benzoate

InChI

InChI=1S/C16H17N3O7/c1-9(20)24-14-13(18-19-17)12(26-16(14)25-10(2)21)8-23-15(22)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3

InChI Key

NLRNMHPVJWQBIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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